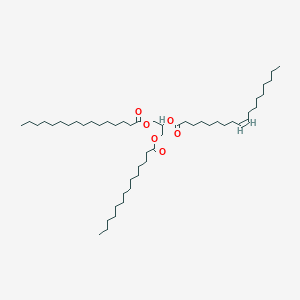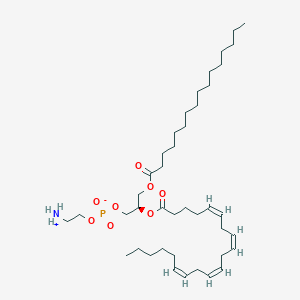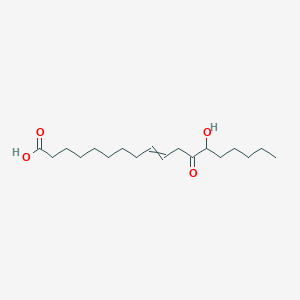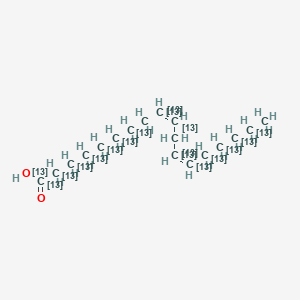
(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate
Übersicht
Beschreibung
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol is a triacylglycerol compound that contains myristic acid, oleic acid, and palmitic acid at the sn-1, sn-2, and sn-3 positions, respectively . This compound is found in various natural sources, including butterfat and the fat body of male bumblebees . It has also been identified as a minor triacylglycerol preserved in the subcutaneous fat of the 5,300-year-old Iceman mummy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid, oleic acid, and palmitic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The process may include additional purification steps such as distillation or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Fettsäureperoxide zu bilden.
Hydrolyse: Sie kann hydrolysiert werden, um freie Fettsäuren und Glycerin zu ergeben.
Umesterung: Diese Reaktion beinhaltet den Austausch von Estergruppen mit Alkoholen unter dem Einfluss eines Katalysators.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.
Umesterung: Katalysatoren wie Natriummethanolat oder Lipase-Enzyme.
Hauptsächlich gebildete Produkte
Oxidation: Fettsäureperoxide.
Hydrolyse: Freie Fettsäuren (Myristinsäure, Ölsäure, Palmitinsäure) und Glycerin.
Umesterung: Methylester der Fettsäuren und Glycerin.
Wissenschaftliche Forschungsanwendungen
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-Glycerin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Standard in der chromatographischen Analyse von Triacylglycerinen verwendet.
Biologie: Untersucht für seine Rolle im Lipidstoffwechsel und in der Lipidspeicherung in Organismen.
5. Wirkmechanismus
Der Wirkmechanismus von 1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-Glycerin beinhaltet seine Wechselwirkung mit Lipidstoffwechselwegen. Es wird durch Lipasen hydrolysiert, um freie Fettsäuren und Glycerin freizusetzen, die dann in verschiedenen Stoffwechselprozessen verwendet werden. Die Verbindung kann auch die Membranfluidität und Signalwege beeinflussen, die mit dem Lipidstoffwechsel zusammenhängen .
Wirkmechanismus
The mechanism of action of 1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes. The compound may also influence membrane fluidity and signaling pathways related to lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-Glycerin: Enthält Linolsäure anstelle von Ölsäure.
1-Oleoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholin: Ein Phospholipid mit ähnlicher Fettsäurezusammensetzung.
1-Oleoyl-2-Palmitoyl-rac-Glycerin: Ähnliche Struktur, aber ohne die Myristinsäurekomponente.
Einzigartigkeit
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-Glycerin ist aufgrund seiner spezifischen Kombination aus Myristinsäure, Ölsäure und Palmitinsäure einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleiht. Diese einzigartige Zusammensetzung macht es für spezielle Forschungs- und Industrieawendungen wertvoll .
Eigenschaften
IUPAC Name |
(1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-24-25-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h24-25,48H,4-23,26-47H2,1-3H3/b25-24- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCHFSAGWHHCGP-IZHYLOQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H96O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)
![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)



![3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester](/img/structure/B3025870.png)
![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)

![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)
